5-(4-Ethylpiperazin-1-yl)-2-nitroaniline

Overview

Description

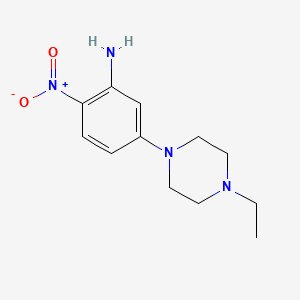

5-(4-Ethylpiperazin-1-yl)-2-nitroaniline is a nitroaniline derivative featuring a 4-ethylpiperazine substituent at the 5-position of the aromatic ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of tyrosine kinase inhibitors and other bioactive molecules . Its structure combines the electron-withdrawing nitro group at the 2-position with the electron-donating ethylpiperazine moiety, creating a balance of electronic effects that influence its reactivity and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylpiperazin-1-yl)-2-nitroaniline typically involves the reaction of 4-ethylpiperazine with 2-nitroaniline under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylpiperazin-1-yl)-2-nitroaniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride.

Major Products Formed

Reduction: 5-(4-Ethylpiperazin-1-yl)-2-phenylenediamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

5-(4-Ethylpiperazin-1-yl)-2-nitroaniline serves as an important intermediate in the synthesis of various pharmaceutical agents. Its applications include:

- Synthesis of Benzimidazole Derivatives: It has been utilized in the production of benzimidazole derivatives, which are known for their biological activities, including anti-cancer and anti-inflammatory properties .

- Antimicrobial Agents: The compound has been explored for its potential as an antimicrobial agent, contributing to the development of new antibiotics .

- Central Nervous System (CNS) Active Compounds: Its structure allows for modifications that can lead to compounds with CNS activity, making it a candidate for further research into treatments for neurological disorders .

Case Study 1: Synthesis of Urease Inhibitors

A study demonstrated the synthesis of novel urease inhibitors using this compound as a key intermediate. The synthesized compounds showed promising bioactivity against urease, which is implicated in various diseases including peptic ulcers and kidney stones .

Case Study 2: Development of Anticancer Agents

Research has indicated that modifications of this compound can lead to compounds with significant anticancer properties. For example, derivatives synthesized from this compound exhibited cytotoxic effects on cancer cell lines, suggesting potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 5-(4-Ethylpiperazin-1-yl)-2-nitroaniline involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as neurotransmission, enzyme inhibition, and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Piperazine Substituents

Table 1: Key Structural and Pharmacological Differences

Key Findings :

- Electronic Effects : The ethyl group in this compound introduces moderate electron-donating effects, intermediate between methyl (weaker) and pentyl (stronger) analogs. This modulates resonance stabilization of the nitroaniline core, affecting ionization efficiency in mass spectrometry .

- Bioactivity : Methyl-substituted derivatives exhibit potent SIRT6 inhibition, critical for diabetes treatment , while ethyl/pentyl variants are optimized for kinase inhibition or antidiabetic activity due to enhanced lipophilicity .

Derivatives with Sulfonyl and Aryl Modifications

Table 2: Sulfonyl-Modified Analogues

| Compound ID | Substituent on Piperazine | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

|---|---|---|---|

| 9f | Phenylsulfonyl | 0.85 ± 0.25 | 4.75 ± 0.24 |

| 9g | 3,4-Dichlorophenylsulfonyl | 29.72 ± 0.17 | 40.24 ± 0.10 |

| 9h | 4-Trifluoromethylphenylsulfonyl | 14.70 ± 0.11 | 14.70 ± 0.11 |

Comparison :

- Sulfonyl groups in analogues like 9f–9j enhance hydrogen-bonding interactions with enzymes, improving α-glucosidase/α-amylase inhibition compared to unmodified this compound .

- The trifluoromethyl group in 9h introduces electronegativity, mimicking the nitro group’s electron-withdrawing effects but with greater metabolic stability .

Resonance and Ionization Behavior

Nitroaniline derivatives exhibit pH-dependent ionization in electrospray ionization (ESI) due to resonance effects. While this compound shares the 2-nitroaniline core with 3-nitroaniline and 4-nitroaniline , its ethylpiperazine substituent reduces basicity compared to 4-nitroaniline, aligning it closer to 2-nitroaniline’s ionization profile .

Biological Activity

5-(4-Ethylpiperazin-1-yl)-2-nitroaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of receptor modulation and enzyme inhibition. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a piperazine ring substituted with an ethyl group and a nitroaniline moiety. This structural configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The following mechanisms have been noted:

- Receptor Binding : The compound acts as a ligand for serotonin receptors, particularly the 5-HT6 receptor, where it exhibits antagonistic properties. It has been shown to inhibit specific binding at this receptor, indicating potential applications in treating neurological disorders related to serotonin dysregulation .

- Enzyme Inhibition : Recent studies have identified this compound as a potent inhibitor of SIRT6, an enzyme involved in regulating various cellular processes including metabolism and aging. Inhibiting SIRT6 has implications for diseases such as type 2 diabetes mellitus (T2DM) and cancer .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

- Serotonin Receptor Interaction : A study evaluated the binding affinity of various derivatives of nitroaniline compounds, including this compound. It was found that this compound exhibited significant antagonistic effects on the 5-HT6 receptor, which could be beneficial in developing treatments for conditions like schizophrenia and obesity .

- SIRT6 Inhibition in T2DM Models : Research involving mouse models demonstrated that the compound effectively inhibits SIRT6, leading to metabolic improvements in T2DM models. This suggests potential therapeutic applications for metabolic disorders .

- Cytotoxicity in Cancer Cell Lines : The compound has also been tested against various cancer cell lines (e.g., HCT-116, MCF-7). Results indicated that it induced significant cytotoxic effects through apoptosis, making it a candidate for further development in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Ethylpiperazin-1-yl)-2-nitroaniline, and how are key intermediates characterized?

- Answer : The compound is typically synthesized via nucleophilic aromatic substitution, where a nitroaniline derivative reacts with 4-ethylpiperazine under reflux in polar aprotic solvents (e.g., DMF or DMSO). Key intermediates are characterized using liquid chromatography-mass spectrometry (LCMS) for molecular weight confirmation and / NMR spectroscopy to verify substituent positions and aromatic ring functionalization. For example, LCMS data (e.g., molecular ion peaks at m/z 236.28) and NMR coupling patterns (e.g., aromatic proton splitting) are critical for structural validation .

Q. How is the purity and structural integrity of this compound confirmed experimentally?

- Answer : Purity is assessed via HPLC with UV detection at 254 nm, while structural integrity is confirmed through a combination of NMR (e.g., integration ratios for ethylpiperazine protons) and X-ray crystallography. Crystallographic data (e.g., monoclinic system with space group , unit cell parameters ) provide definitive evidence of molecular geometry and hydrogen bonding patterns .

Advanced Research Questions

Q. What challenges arise in interpreting crystallographic data for this compound derivatives?

- Answer : Challenges include resolving disorder in flexible ethylpiperazine substituents and accounting for anisotropic displacement parameters in nitro groups. Refinement using -factors (e.g., ) and electron density maps is critical. High thermal motion in the nitro group may require constraints during refinement to avoid overfitting .

Q. How do substituent variations on the piperazine ring affect the compound's reactivity and electronic properties?

- Answer : Electron-withdrawing groups (e.g., sulfonyl substituents) reduce nucleophilicity at the piperazine nitrogen, altering reaction kinetics in subsequent functionalization. Comparative studies using Hammett constants or DFT calculations can quantify electronic effects. For instance, 4-chlorophenylsulfonyl derivatives exhibit reduced reactivity in Suzuki couplings compared to unsubstituted analogs .

Q. What methodological approaches resolve contradictions in spectral data during structural elucidation?

- Answer : Contradictions between NMR and LCMS data (e.g., unexpected molecular ion peaks) require orthogonal validation. Use - HMBC NMR to confirm nitro group positioning or employ high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities. For example, overlapping aromatic signals in NMR may be resolved via -DEPT or 2D COSY experiments .

Q. What strategies optimize reaction yields in synthesizing derivatives with bulky substituents?

- Answer : Low yields (e.g., 7% for cyclopropyl-substituted derivatives) often stem from steric hindrance. Yield optimization can involve microwave-assisted synthesis to enhance reaction kinetics or using bulky leaving groups (e.g., triflate) to improve electrophilicity. Post-reaction purification via flash chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended .

Q. Methodological Notes

- Data Contradiction Analysis : When conflicting spectral data arise (e.g., LCMS purity vs. NMR impurities), cross-validate using elemental analysis or alternative detectors (e.g., charged aerosol detection in HPLC).

- Experimental Design : For crystallographic studies, prioritize low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts .

Properties

IUPAC Name |

5-(4-ethylpiperazin-1-yl)-2-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-2-14-5-7-15(8-6-14)10-3-4-12(16(17)18)11(13)9-10/h3-4,9H,2,5-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFZIWWRRSSRDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.